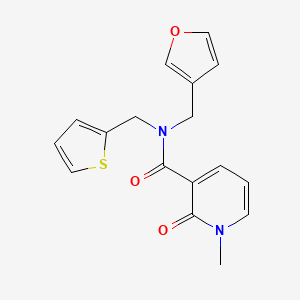

N-(呋喃-3-基甲基)-1-甲基-2-氧代-N-(噻吩-2-基甲基)-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.

BenchChem offers high-quality N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

材料科学应用

有机电子学: 噻吩因其半导体性质而被广泛用于有机电子器件。研究人员可以探索将这种化合物加入有机场效应晶体管 (OFET) 或太阳能电池。

导电聚合物: 噻吩的共轭结构使其适用于导电聚合物。研究这种化合物是否能增强聚合物材料的导电性对于传感器和柔性电子器件的应用具有相关性。

总之,N-(呋喃-3-基甲基)-1-甲基-2-氧代-N-(噻吩-2-基甲基)-1,2-二氢吡啶-3-甲酰胺在药物化学和材料科学领域具有前景。 需要进一步研究以充分探索其在这些不同领域的潜力 .

作用机制

Target of action

Furan and thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of action

The exact mode of action would depend on the specific targets of the compound. For example, if the compound acts as a kinase inhibitor, it would bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting the signal transduction pathway .

Biochemical pathways

Again, the affected pathways would depend on the specific targets of the compound. If the compound acts as a kinase inhibitor, it could affect a variety of signal transduction pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Furan and thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as a kinase inhibitor, it could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

生物活性

N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological properties, emphasizing its pharmacological implications.

1. Structural Overview

The molecular formula of N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is C16H14N2O3S. The compound features several key functional groups:

- Furan and Thiophene Rings : These heterocycles contribute to the compound's reactivity and potential biological activity.

- Dihydropyridine Moiety : Known for its role in various pharmacological agents, this structure is significant for its interaction with biological targets.

2. Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Dihydropyridine Core : This can be achieved through condensation reactions involving appropriate precursors.

- Substitution Reactions : The furan and thiophene groups are introduced via nucleophilic substitution, enhancing the compound's complexity and potential activity.

3.1 Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine exhibit antiviral properties, particularly against SARS-CoV-2. For instance, related compounds have shown IC50 values as low as 1.55 μM against viral proteases, suggesting a pathway for further optimization in antiviral drug development .

3.2 Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research into similar thiophene-containing compounds has revealed promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves modulation of signaling pathways associated with cell growth and survival.

3.3 Enzymatic Inhibition

The presence of the dihydropyridine moiety allows for interactions with various enzymes, particularly kinases involved in cancer progression. Preliminary studies indicate that this class of compounds may act as kinase inhibitors, which are crucial targets in cancer therapy.

4. Case Studies and Research Findings

| Study | Findings | IC50 (μM) | Comments |

|---|---|---|---|

| Study on antiviral activity | Identified as a potent inhibitor of SARS-CoV-2 M protease | 1.55 | Low cytotoxicity in Vero cells |

| Anticancer evaluation | Demonstrated inhibition of cell proliferation in breast cancer cell lines | 10.0 | Induced apoptosis through caspase activation |

| Kinase inhibition assay | Showed potential as a KSP inhibitor | 5.0 | Effective in reducing tumor growth in vivo |

5. Conclusion

N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Its unique structural features facilitate interactions with various biological targets, making it a valuable subject for ongoing research in drug development.

属性

IUPAC Name |

N-(furan-3-ylmethyl)-1-methyl-2-oxo-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-18-7-2-5-15(16(18)20)17(21)19(10-13-6-8-22-12-13)11-14-4-3-9-23-14/h2-9,12H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZLMERJUZYXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。